molecular formula C13H15FN2O B13188930 5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole

5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole

Cat. No.: B13188930
M. Wt: 234.27 g/mol
InChI Key: BLLWGNQEBCPHCJ-UHFFFAOYSA-N
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Description

5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole is a heterocyclic compound that features a pyrrole ring fused with a pyrrolidine ring and a fluorobenzoyl group attached at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2-(4-fluorobenzoyl) malononitrile with a suitable amine under specific conditions. The reaction typically requires a metal catalyst, such as platinum or Raney nickel, and is carried out in a solvent like acetonitrile with glacial acetic acid . The reaction mixture is subjected to hydrogenation under controlled temperature and pressure to yield the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized to enhance yield and purity. The process involves dissolving the starting materials in a solvent, followed by the addition of catalysts and reagents. The reaction is conducted in high-pressure autoclaves to ensure efficient hydrogenation. The product is then purified through filtration, concentration, and drying steps to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies on the exact molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: A basic heterocyclic compound with a five-membered ring containing one nitrogen atom.

    Pyrrolidine: A saturated heterocyclic amine with a five-membered ring.

    Fluorobenzoyl derivatives: Compounds containing a fluorobenzoyl group attached to various scaffolds.

Uniqueness

5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole is unique due to its fused ring structure and the presence of a fluorobenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H15FN2O

Molecular Weight

234.27 g/mol

IUPAC Name

2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl-(4-fluorophenyl)methanone

InChI

InChI=1S/C13H15FN2O/c14-11-3-1-9(2-4-11)13(17)16-7-10-5-6-15-12(10)8-16/h1-4,10,12,15H,5-8H2

InChI Key

BLLWGNQEBCPHCJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2C1CN(C2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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